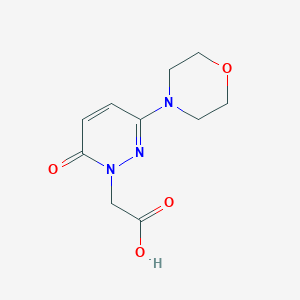

2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid

Descripción

2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid (CAS: 1105663-76-0) is a pyridazinone derivative functionalized with a morpholino substituent at position 3 and an acetic acid moiety at position 1. Its structure combines a six-membered morpholine ring (a saturated oxygen- and nitrogen-containing heterocycle) with a pyridazinone core, which is a diazine ring system known for bioactivity in kinase inhibition and enzyme modulation .

Propiedades

IUPAC Name |

2-(3-morpholin-4-yl-6-oxopyridazin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O4/c14-9-2-1-8(11-13(9)7-10(15)16)12-3-5-17-6-4-12/h1-2H,3-7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSRZFBDHFOCIBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN(C(=O)C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid typically involves the reaction of a pyridazinone derivative with morpholine and acetic acid. The reaction conditions may include:

Temperature: Moderate to high temperatures (e.g., 80-150°C)

Solvent: Common solvents like ethanol, methanol, or water

Catalysts: Acid or base catalysts to facilitate the reaction

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate or hydrogen peroxide

Reduction: Reduction to lower oxidation states using reducing agents like sodium borohydride or lithium aluminum hydride

Substitution: Nucleophilic or electrophilic substitution reactions with various reagents

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Solvents: Ethanol, methanol, water

Catalysts: Acid or base catalysts

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules

Biology: As a probe to study biological processes and interactions

Medicine: Potential therapeutic applications due to its biological activity

Industry: Use in the development of new materials or chemical processes

Mecanismo De Acción

The mechanism of action of 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact mechanism.

Comparación Con Compuestos Similares

Key Observations :

- The morpholino substituent in the target compound enhances polarity and hydrogen-bonding capacity compared to simpler analogs like the parent 2-(6-oxopyridazin-1-yl)acetic acid .

Physicochemical and Pharmacological Properties

Solubility and Stability

- Target Compound: Limited data exist, but the morpholino group likely improves water solubility compared to non-polar substituents (e.g., cyclobutyl or butenyl groups) .

- Parent Compound (CAS 95209-84-0) : Requires storage at 2–8°C, indicating sensitivity to temperature and humidity .

Actividad Biológica

2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid is a compound belonging to a class of organic molecules that have garnered attention for their potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including the morpholino group and the pyridazinone moiety, suggest promising interactions with various biological targets, which may lead to therapeutic applications.

Chemical Structure

The chemical structure of 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid can be represented as follows:

This structure includes a morpholino group, which is known for enhancing solubility and bioavailability, making it an attractive candidate for drug development.

Biological Activity Overview

Research indicates that 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid exhibits significant biological activity, particularly in the following areas:

- Anticancer Activity : The compound has shown potential as an inhibitor of specific enzymes and proteins involved in cancer pathways. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

- Anti-inflammatory Properties : The compound's structure suggests it may modulate inflammatory pathways, which is critical in the treatment of chronic inflammatory diseases.

Anticancer Studies

A study focused on similar compounds revealed that derivatives with structural similarities to 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid demonstrated significant cytotoxicity against several human cancer cell lines, including A2780 (human ovarian carcinoma) and MCF-7 (human breast cancer cells). The most active compounds showed IC50 values ranging from 4.47 to 52.8 μM, indicating strong antiproliferative effects .

Table 1: Cytotoxic Activity of Related Compounds

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound 4d | A2780 | 4.47 |

| Compound 5c | MCF-7 | 52.8 |

| Compound 5g | A2780/RCIS | 20.5 |

Molecular docking studies suggest that compounds similar to 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid interact with the colchicine-binding site of tubulin, leading to inhibition of microtubule polymerization. This mechanism is crucial for inducing cell cycle arrest at the G2/M phase, thereby contributing to their anticancer effects .

Pharmacological Profile

The pharmacological profile of 2-(3-Morpholino-6-oxopyridazin-1(6H)-yl)acetic acid indicates favorable ADME (Absorption, Distribution, Metabolism, Excretion) characteristics. These properties are essential for assessing the compound's potential as an oral therapeutic agent.

Table 2: ADME Characteristics

| Parameter | Description |

|---|---|

| Absorption | High solubility due to morpholino group |

| Distribution | Favorable tissue distribution predicted |

| Metabolism | Potential for metabolic stability |

| Excretion | Expected renal excretion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.